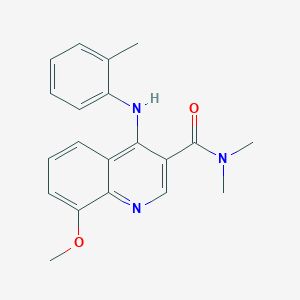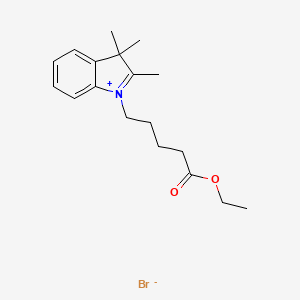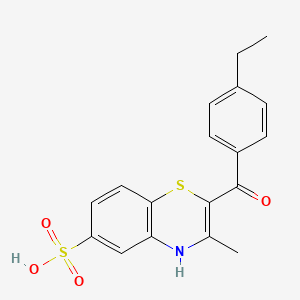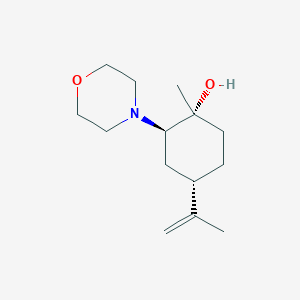![molecular formula C30H31F3N2O4S B14241244 N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide CAS No. 329317-75-1](/img/structure/B14241244.png)
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylanilino group, and a trifluoromethanesulfonyl group
Vorbereitungsmethoden
The synthesis of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of cyclohexylamine with 2,6-dimethylaniline to form an intermediate, which is then reacted with a benzoyl chloride derivative to introduce the benzamide group.
Analyse Chemischer Reaktionen
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide can be compared with similar compounds such as:
N-Cyclohexyl-N’-phenyl-p-phenylenediamine: This compound has a similar cyclohexyl group but differs in its overall structure and functional groups.
N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine: This compound shares the cyclohexyl group but has different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
329317-75-1 |
|---|---|
Molekularformel |
C30H31F3N2O4S |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
N-cyclohexyl-N-[2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethylsulfonyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C30H31F3N2O4S/c1-20-10-9-11-21(2)26(20)34-28(36)27(22-16-18-25(19-17-22)40(38,39)30(31,32)33)35(24-14-7-4-8-15-24)29(37)23-12-5-3-6-13-23/h3,5-6,9-13,16-19,24,27H,4,7-8,14-15H2,1-2H3,(H,34,36) |
InChI-Schlüssel |
MXKFPQCJKWHDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)N(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)




![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

